N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide

Description

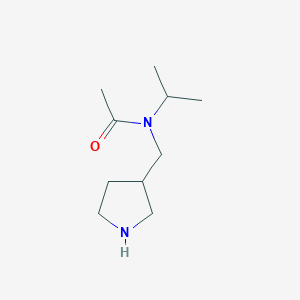

N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide is a substituted acetamide featuring an isopropyl group and a pyrrolidin-3-ylmethyl moiety attached to the nitrogen atom of the acetamide backbone.

Properties

IUPAC Name |

N-propan-2-yl-N-(pyrrolidin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)12(9(3)13)7-10-4-5-11-6-10/h8,10-11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDXAYWTQPZJHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCNC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide typically involves the reaction of pyrrolidine with isopropylamine and acetic anhydride. The process can be summarized as follows:

Formation of the Intermediate: Pyrrolidine reacts with isopropylamine to form an intermediate compound.

Acetylation: The intermediate is then acetylated using acetic anhydride under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions of temperature and pressure to maximize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H18N2O

- Molecular Weight : 198.27 g/mol

- IUPAC Name : N-propan-2-yl-N-[(3R)-pyrrolidin-3-yl]acetamide

The compound features a pyrrolidine ring, which is crucial for its biological activity. The presence of isopropyl and acetamide groups enhances its interaction with various biological targets.

Medicinal Chemistry

N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide has been identified as a potential muscarinic receptor antagonist , which may be useful in treating disorders associated with these receptors, such as:

- Respiratory Diseases : Including bronchial asthma and chronic obstructive pulmonary disease (COPD).

- Urinary Disorders : Such as urinary incontinence and lower urinary tract symptoms (LUTS).

- Gastrointestinal Disorders : Including irritable bowel syndrome and obesity .

The compound exhibits several biological activities:

- Neuroprotective Effects : Research indicates potential protective effects against neurodegenerative diseases by modulating neurotransmitter release and influencing signaling pathways related to cell growth and differentiation.

- Enzyme Inhibition : It has been shown to inhibit neutral sphingomyelinase 2 (nSMase2), impacting inflammation pathways, which could be beneficial in treating inflammatory disorders.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, indicating potential use in developing antibacterial agents.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotective | Protects neuronal cells from degeneration | |

| Enzyme Inhibition | Inhibits nSMase2, affecting inflammation pathways | |

| Antimicrobial | Exhibits activity against certain bacteria |

Neurodegenerative Disease Models

In studies involving Alzheimer's disease models, this compound demonstrated significant cognitive improvement in mice. The mechanism involved modulation of exosome release from neurons, suggesting a novel therapeutic pathway.

Inflammation Studies

Research focusing on the anti-inflammatory properties of this compound showed effective reduction of inflammatory markers both in vitro and in vivo. This highlights its potential utility in treating various inflammatory disorders.

Mechanism of Action

The mechanism of action of N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and acetamide group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences and similarities between N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide and related acetamide derivatives:

Physicochemical Properties

- Solubility: N-(3-Aminopropyl)acetamide exhibits high solubility in ethanol and DMSO (~30 mg/mL) due to its polar amine group . In contrast, the target compound’s isopropyl and pyrrolidine substituents likely reduce water solubility but improve membrane permeability.

- Molecular Weight : Bulky derivatives like the triazole-containing acetamide () exceed 400 g/mol, which may limit bioavailability, whereas simpler analogs (e.g., pyrrolidin-3-yl-acetamide, ) have lower molecular weights (~128 g/mol) .

- Reactivity : Chloro-substituted analogs () may undergo nucleophilic substitution, while the target compound’s lack of electronegative groups suggests stability under physiological conditions .

Functional Group Impact

- Pyrrolidine vs. Piperazine : Piperazinyl groups () introduce basicity and hydrogen-bonding capacity, whereas pyrrolidine rings (Target, ) contribute to conformational flexibility .

- Aromatic vs. Aliphatic Substituents : The pyridine and phenyl groups in and enhance π-π stacking interactions, which are absent in the aliphatic target compound .

Research Implications and Limitations

While the provided evidence lacks direct data on this compound, structural analogs suggest:

- Drug Design : The compound’s balance of lipophilicity and moderate molecular weight may favor central nervous system (CNS) penetration.

- Synthetic Challenges : Steric hindrance from the isopropyl and pyrrolidinylmethyl groups could complicate synthesis, as seen in complex analogs like .

- Knowledge Gaps: Experimental validation is needed for solubility, stability, and biological activity.

Biological Activity

N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide (also referred to as N-Isopropyl-N-(pyrrolidin-3-ylmethyl)acetamide) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound's mechanism of action involves its interaction with various biological targets, including enzymes and receptors. It may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, indicating its potential as a neuromodulator. Additionally, it has shown promise in oncology, where it may influence cellular processes related to tumor growth and proliferation.

Biological Activity

This compound exhibits significant biological activities across several domains:

- Neuropharmacology: The compound has been studied for its effects on the central nervous system, showing potential in treating neurological disorders.

- Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

- Antiviral Properties: Research has indicated that derivatives of pyrrolidine compounds can inhibit various viruses, including hepatitis C virus (HCV) and human cytomegalovirus (HCMV), suggesting potential antiviral applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Neuropharmacological Study : A study investigated the effects of this compound on dopamine signaling pathways in rodent models. Results indicated enhanced dopaminergic activity, suggesting potential therapeutic benefits in conditions like Parkinson's disease.

- Antimicrobial Evaluation : A series of experiments assessed the antibacterial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus, with MIC values comparable to standard antibiotics.

- Antiviral Research : In vitro studies were conducted to evaluate the antiviral properties against HCV. The compound showed promising results in inhibiting viral replication at concentrations that were non-toxic to host cells.

Q & A

Basic: What are the standard synthetic routes for N-Isopropyl-N-pyrrolidin-3-ylmethyl-acetamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves coupling pyrrolidine derivatives with isopropyl and acetamide precursors. A common approach is alkylation of pyrrolidin-3-ylmethylamine with isopropyl bromide, followed by acetylation using acetyl chloride under inert conditions (e.g., nitrogen atmosphere). Reaction optimization includes:

- Solvent selection : Polar aprotic solvents like DMF or ethyl acetate improve reactivity .

- Temperature control : Mild temperatures (0–5°C) minimize side reactions during acetylation .

- Catalyst use : Trifluoroacetic acid (TFA) or piperidine can catalyze intermediate steps .

Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios of reagents.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR validate the pyrrolidine ring, isopropyl group, and acetamide moiety. For example, the N-isopropyl group shows characteristic doublets at δ 1.2–1.4 ppm .

- Mass Spectrometry (HRMS) : Exact mass analysis confirms the molecular formula (e.g., C₁₁H₂₂N₂O requires m/z 198.1732) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer:

Contradictions may arise from assay conditions or structural variability. Strategies include:

- Control experiments : Compare with known inhibitors (e.g., pyrimidine derivatives like 5-fluorouracil) to validate assay protocols .

- Structural tweaks : Modify the pyrrolidine’s N-substituents (e.g., replacing isopropyl with cyclopropyl) to assess steric/electronic effects .

- Dose-response curves : Use IC₅₀ values across multiple concentrations to distinguish true activity from false positives .

Advanced: What computational methods predict the compound’s binding affinity for neurological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate interactions with receptors (e.g., dopamine D₂ or serotonin transporters). Focus on the acetamide’s carbonyl group forming hydrogen bonds with active-site residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, emphasizing the pyrrolidine ring’s conformational flexibility .

- QSAR Models : Train models using datasets of structurally similar compounds (e.g., pyrrolidinyl acetamides) to predict logP and binding energies .

Advanced: How can reaction yields be improved when scaling up synthesis?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side products (e.g., over-alkylation) .

- Microwave-assisted synthesis : Accelerates acetylation steps, reducing reaction time from hours to minutes .

- Workup optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product efficiently .

Advanced: What strategies address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

- Cell line validation : Ensure lines (e.g., HEK293 vs. HeLa) are mycoplasma-free and passage-matched .

- Metabolic profiling : Use LC-MS to compare intracellular metabolite levels (e.g., ATP depletion) post-treatment .

- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activity measurements to confirm mechanism .

Advanced: How does structural comparison with analogs guide SAR studies?

Methodological Answer:

- Core modifications : Replace pyrrolidine with piperidine to assess ring size impact on bioavailability .

- Substituent analysis : Compare isopropyl vs. tert-butyl groups at the N-position to study steric effects on receptor binding .

- Bioisosteric replacement : Swap the acetamide’s methyl group with trifluoromethyl to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.